molecular formula C22H13Cl2F3N4O3 B12372085 Hsd17B13-IN-51

Hsd17B13-IN-51

Número de catálogo: B12372085
Peso molecular: 509.3 g/mol
Clave InChI: KYPBLQVDALJCDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hsd17B13-IN-51 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

Métodos De Preparación

The preparation of Hsd17B13-IN-51 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve a clear solution. The final step involves the addition of deionized water to complete the formulation . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.

Análisis De Reacciones Químicas

Hsd17B13-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and estradiol. The major products formed from these reactions are typically secondary alcohols and ketones, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Hsd17B13-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, it is being investigated for its potential to treat liver diseases such as NAFLD and NASH. The compound has also shown promise in reducing liver fibrosis and inflammation, making it a valuable tool in the development of new therapeutic agents .

Mecanismo De Acción

The mechanism of action of Hsd17B13-IN-51 involves the inhibition of HSD17B13, which is a liver-specific, lipid droplet-associated enzyme. By inhibiting this enzyme, this compound reduces the biosynthesis of pro-inflammatory lipid mediators and retinol, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules in the ligand binding pocket .

Comparación Con Compuestos Similares

Hsd17B13-IN-51 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include BI-3231 and other small molecule inhibitors targeting the same enzyme. this compound has shown superior efficacy in reducing liver inflammation and fibrosis in preclinical studies .

Propiedades

Fórmula molecular

C22H13Cl2F3N4O3

Peso molecular

509.3 g/mol

Nombre IUPAC

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)pyridin-3-yl]methyl]quinazolin-5-yl]benzamide

InChI

InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33)

Clave InChI

KYPBLQVDALJCDL-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.